molecular formula C18H17N3O2S2 B11286613 N-(3-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

N-(3-methoxybenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

Cat. No.: B11286613
M. Wt: 371.5 g/mol
InChI Key: YGCSNYSBXLCPQT-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiophene, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of methoxyphenyl, thiophene, and pyridazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-5-2-4-13(10-14)11-19-17(22)12-25-18-8-7-15(20-21-18)16-6-3-9-24-16/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

YGCSNYSBXLCPQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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